1-(3-chloro-4-fluorophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(3-chloro-4-fluorophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, chlorinated and fluorinated phenyl groups, and a carboxamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-fluorophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 3-chloro-4-fluoroaniline with 4-chlorophenylacetic acid under specific conditions to form an intermediate. This intermediate is then subjected to cyclization and further functionalization to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to maximize yield and purity. The process may also include purification steps like recrystallization or chromatography to ensure the final product meets the desired specifications.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-4-fluorophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or azides.
Scientific Research Applications
1-(3-chloro-4-fluorophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-fluorophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chloro-4-fluorophenyl)-3-(2-thienyl)-1H-pyrazole-5-carboxylic acid
- 3-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde
Uniqueness
1-(3-chloro-4-fluorophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C19H17Cl2FN2O2 |
---|---|
Molecular Weight |
395.3 g/mol |
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H17Cl2FN2O2/c20-14-3-1-12(2-4-14)7-8-23-19(26)13-9-18(25)24(11-13)15-5-6-17(22)16(21)10-15/h1-6,10,13H,7-9,11H2,(H,23,26) |
InChI Key |
PGJRPHSEVGRWSX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=C(C=C2)F)Cl)C(=O)NCCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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